9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 900010-96-0
Cat. No.: VC7438585
Molecular Formula: C20H16FN5O3
Molecular Weight: 393.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900010-96-0 |
|---|---|
| Molecular Formula | C20H16FN5O3 |
| Molecular Weight | 393.378 |
| IUPAC Name | 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C20H16FN5O3/c1-2-29-14-6-4-3-5-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
| Standard InChI Key | IDBAHMDPPYXSDN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule centers on a purine core, a bicyclic aromatic system comprising fused pyrimidine and imidazole rings. Key substituents include:
-
A 2-ethoxyphenyl group at the 9-position, introducing steric bulk and electron-donating effects via the ethoxy (–OCH2CH3) moiety.
-
A 4-fluorophenyl group at the 2-position, contributing electron-withdrawing characteristics due to the fluorine atom.
-
An 8-oxo group and 6-carboxamide functionalization, enhancing hydrogen-bonding capacity and polar surface area .
Molecular Formula and Weight
Based on structural analogs and stoichiometric calculations, the molecular formula is estimated as C20H16FN5O3, with a molecular weight of 393.37 g/mol . This aligns with purine derivatives bearing aryl and carboxamide substituents, though exact measurements for this specific compound remain unreported in public databases.
Table 1: Comparative Molecular Data for Related Purine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | C20H16FN5O3 | 393.37 |
| 9-(4-tert-Butylphenyl) Analog | C21H23N5O2 | 376.46 |
| 9-(4-Ethoxyphenyl) Analog | C20H17N5O3 | 375.40 |
Synthesis and Manufacturing Processes
Key Synthetic Strategies
Synthesis typically involves multi-step organic reactions, including:
-
Purine Core Construction: Cyclocondensation of pyrimidine precursors with imidazole derivatives.
-
Substituent Introduction:
-
Suzuki-Miyaura coupling for aryl group installation (e.g., 4-fluorophenyl).
-
Nucleophilic aromatic substitution for ethoxy group attachment.
-
-
Carboxamide Formation: Reaction of carboxylic acid intermediates with ammonia or amines under coupling agents like EDCI/HOBt.
Purification and Characterization
Chromatographic techniques (e.g., HPLC, flash chromatography) are critical for isolating the target compound due to structural similarities with byproducts. Spectroscopic methods (NMR, HRMS) confirm identity and purity .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly lipophilic due to aryl groups, with limited aqueous solubility (<1 mg/mL). Dimethyl sulfoxide (DMSO) is a common solvent for biological assays .
-
Stability: Susceptible to hydrolysis at the carboxamide group under acidic or basic conditions, necessitating storage at –20°C in anhydrous environments.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.5 |
| Polar Surface Area | 110 Ų |
| Hydrogen Bond Donors | 2 |
Biological Activities and Mechanism of Action
Antimicrobial and Anticancer Profiles
While direct data on this compound are scarce, analogs demonstrate:
-
Antiproliferative Activity: IC50 values of 1–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
-
Antimicrobial Effects: Moderate inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) .
Comparative Analysis with Structural Analogs
Substituent Impact on Bioactivity
-
Ethoxy vs. tert-Butyl Groups: Ethoxy substituents improve solubility but reduce metabolic stability compared to tert-butyl groups.
-
Fluorophenyl vs. Phenyl: Fluorine’s electronegativity enhances binding specificity to hydrophobic enzyme pockets .
Table 3: Activity Comparison of Purine Derivatives
| Compound | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Target Compound | Pending | Pending |
| 9-(4-Ethoxyphenyl) Analog | 5.2 ± 0.8 | 32 ± 4 |
| 9-(4-tert-Butylphenyl) | 8.9 ± 1.1 | >64 |
Challenges and Future Perspectives
Synthetic Optimization
Current yields for multi-step syntheses rarely exceed 15–20%, necessitating improved catalytic systems (e.g., palladium nanoparticles) .
Pharmacological Development
-
ADMET Profiling: Predictive modeling suggests moderate hepatic clearance and potential CYP3A4 inhibition, requiring in vivo validation.
-
Targeted Delivery: Nanoformulations (e.g., liposomes) could mitigate solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume